4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl is a unique organoboron compound characterized by its three-membered boron-oxygen ring structure and the presence of fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl typically involves the reaction of boron trifluoride with suitable organic precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized boron compounds .
Wissenschaftliche Forschungsanwendungen
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based drug delivery systems.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl involves its interaction with various molecular targets. In organic synthesis, it acts as a boron source, facilitating the formation of carbon-boron bonds. In biological systems, its mechanism may involve the delivery of boron atoms to specific cellular targets, enhancing the efficacy of BNCT .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Difluoro-2,3,5,6-tetraiodo-benzene: Another fluorinated boron compound with different reactivity and applications.
3,6-Dibromo-4,5-difluoro-1,2-phenylenediamine: A fluorinated aromatic compound used in different chemical contexts.
Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene): A fluorinated polymer with applications in materials science.
Uniqueness
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl is unique due to its three-membered boron-oxygen ring structure and the presence of fluorine atoms. This combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
57328-69-5 |
---|---|
Molekularformel |
B3F2O3 |
Molekulargewicht |
118.4 g/mol |
InChI |
InChI=1S/B3F2O3/c4-2-6-1-7-3(5)8-2 |
InChI-Schlüssel |
YQVQTUVESYWMDU-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1OB(OB(O1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.